

# Cross-resistance studies between Mezigdomide and other myeloma therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Mezigdomide |           |
| Cat. No.:            | B2442610    | Get Quote |

# Mezigdomide: Overcoming Resistance in Multiple Myeloma

A comparative guide for researchers and drug development professionals on the cross-resistance profile of **mezigdomide** in multiple myeloma, supported by experimental data.

Mezigdomide (formerly CC-92480) is a novel, potent, oral cereblon E3 ligase modulator (CELMoD™) demonstrating significant promise in the treatment of relapsed and refractory multiple myeloma (RRMM), particularly in patients who have developed resistance to established therapies. This guide provides a comprehensive overview of cross-resistance studies between mezigdomide and other major classes of anti-myeloma agents, including immunomodulatory drugs (IMiDs), proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies.

## Preclinical Evidence of Mezigdomide Activity in Resistant Models

Preclinical investigations have consistently demonstrated **mezigdomide**'s ability to overcome resistance to prior lines of therapy. In vitro studies using multiple myeloma cell lines resistant to lenalidomide and pomalidomide have shown that **mezigdomide** retains potent anti-proliferative and pro-apoptotic activity.[1][2] This activity is attributed to its high-affinity binding to the cereblon (CRBN) protein, leading to a more efficient and profound degradation of the downstream neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]



Animal studies have further substantiated these findings. In xenograft models of lenalidomide-resistant multiple myeloma, **mezigdomide**, both as a single agent and in combination with dexamethasone or bortezomib, resulted in significant tumor growth inhibition.[1]

Table 1: Preclinical Activity of Mezigdomide in IMiD-

**Resistant Myeloma Cell Lines** 

| Cell Line | Resistance<br>Profile      | Mezigdomide<br>IC50 (nM) | Lenalidomide<br>IC50 (nM) | Pomalidomide<br>IC50 (nM) |
|-----------|----------------------------|--------------------------|---------------------------|---------------------------|
| H929      | Sensitive                  | <10                      | <500                      | <50                       |
| H929-R10  | Lenalidomide-<br>Resistant | <10                      | >10,000                   | <100                      |
| MM.1S     | Sensitive                  | <5                       | <1000                     | <20                       |
| MM.1S-R   | Pomalidomide-<br>Resistant | <5                       | >10,000                   | >1,000                    |

Note: IC50 values are approximate and compiled from various preclinical studies for illustrative purposes.

### Clinical Efficacy in Heavily Pretreated and Multi-Drug Resistant Myeloma

The clinical development of **mezigdomide** has focused on heavily pretreated patient populations with limited therapeutic options. The pivotal Phase 1/2 CC-92480-MM-001 study evaluated **mezigdomide** in combination with dexamethasone in patients with RRMM who had received at least three prior regimens, including an IMiD, a PI, and an anti-CD38 antibody.[5]

The results demonstrated meaningful clinical activity in this highly refractory population. A significant portion of patients who were refractory to lenalidomide and pomalidomide still responded to **mezigdomide**-based therapy.[1][5]

## Table 2: Efficacy of Mezigdomide and Dexamethasone in the CC-92480-MM-001 Trial (Dose-Expansion Cohort)



| Patient Subgroup               | Number of Patients | Overall Response Rate<br>(ORR) |
|--------------------------------|--------------------|--------------------------------|
| Overall Population             | 101                | 41%                            |
| Refractory to Pomalidomide     | 97                 | 40%                            |
| Refractory to an Anti-CD38 mAb | 101                | 41%                            |
| Triple-Class Refractory        | 101                | 41%                            |
| Penta-Refractory               | 58                 | 29%                            |

Data from the CC-92480-MM-001 clinical trial.[5]

Furthermore, the Phase 1/2 CA057-003 trial investigated **mezigdomide** in combination with other novel agents in patients with RRMM. The preliminary results from this study also indicate promising efficacy in a heavily pretreated patient population.[6][7][8]

# Experimental Protocols In Vitro Cell Viability Assays

Multiple myeloma cell lines, including those sensitive and resistant to IMiDs, were cultured under standard conditions. Cells were seeded in 96-well plates and treated with serial dilutions of **mezigdomide**, lenalidomide, or pomalidomide for 72-96 hours. Cell viability was assessed using a luminescent cell viability assay that measures ATP content. IC50 values were calculated using non-linear regression analysis.

#### **Xenograft Animal Models**

Female severe combined immunodeficient (SCID) or similar immunocompromised mice were subcutaneously inoculated with human multiple myeloma cells, including lenalidomide-resistant cell lines. Once tumors were established, mice were randomized to receive vehicle control, **mezigdomide**, and/or other anti-myeloma agents. Tumor volumes were measured regularly, and treatment efficacy was determined by the degree of tumor growth inhibition. At the end of the study, tumors were often harvested for pharmacodynamic analysis.[1]





### Clinical Trial Design (CC-92480-MM-001)

This was a Phase 1/2, open-label, multicenter study. The dose-expansion phase enrolled patients with RRMM who had received at least three prior lines of therapy, including an IMiD, a PI, and an anti-CD38 antibody, and were refractory to their last line of treatment. Patients received **mezigdomide** orally in combination with dexamethasone. The primary endpoint for the Phase 2 portion was the overall response rate.[5]

# Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biology and experimental approaches, the following diagrams were generated using Graphviz.





Click to download full resolution via product page

Caption: Mezigdomide's mechanism of action.



#### Preclinical Xenograft Model Workflow



Click to download full resolution via product page

Caption: Preclinical xenograft model workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. sohoinsider.com [sohoinsider.com]
- 7. CA057-003: Mezigdomide + dexamethasone in novel-novel combination for RRMM [multiplemyelomahub.com]
- 8. myeloma.org [myeloma.org]
- To cite this document: BenchChem. [Cross-resistance studies between Mezigdomide and other myeloma therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2442610#cross-resistance-studies-betweenmezigdomide-and-other-myeloma-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com